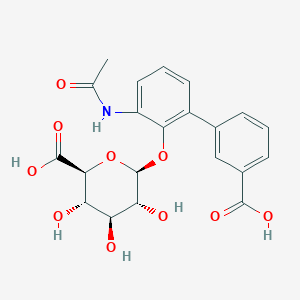

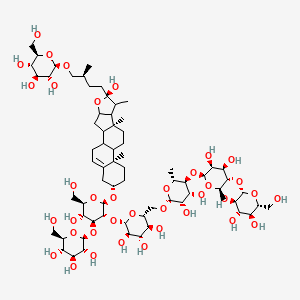

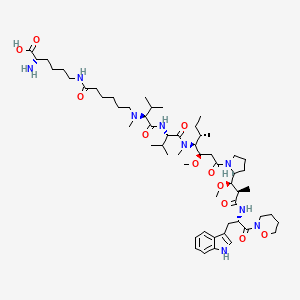

2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

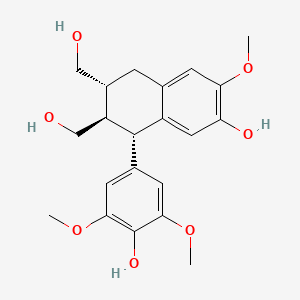

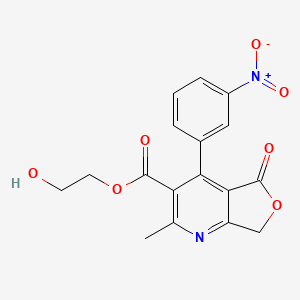

Nimodipine is a calcium channel blocker primarily used to improve neurological outcomes in patients who have experienced a subarachnoid hemorrhage due to a ruptured intracranial aneurysm . It is a 1,4-dihydropyridine derivative that acts on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation .

準備方法

Synthetic Routes and Reaction Conditions

Nimodipine is synthesized through the cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of hydrochloric acid . The reaction is carried out at a temperature range of 50 to 60 degrees Celsius with continuous stirring .

Industrial Production Methods

In industrial settings, nimodipine is produced using a melt granulation technique. This involves heating the lipophilic carrier and the drug on a water bath, followed by the addition of excipients to form a solid dispersion . The granules are then compressed into minitablets and filled into capsules .

化学反応の分析

Types of Reactions

Nimodipine undergoes various chemical reactions, including:

Oxidation: Nimodipine is prone to degradation in oxidative environments.

Hydrolysis: It undergoes both acidic and alkaline hydrolysis.

Photolysis: Nimodipine degrades under light exposure.

Common Reagents and Conditions

Hydrolysis: Acidic and alkaline conditions are used to study the hydrolysis of nimodipine.

Photolysis: Light exposure is used to induce photolysis.

Major Products Formed

科学的研究の応用

Nimodipine has a wide range of scientific research applications:

Chemistry: Used in the study of calcium channel blockers and their effects on vascular smooth muscle cells.

Biology: Studied for its neuroprotective effects on oligodendrocyte cell lines.

Medicine: Used to improve neurological outcomes in patients with subarachnoid hemorrhage.

Industry: Formulated into various dosage forms, including tablets, capsules, and injectable formulations.

作用機序

Nimodipine exerts its effects by blocking the influx of calcium through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells . This prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Nimodipine has a greater effect on cerebral circulation due to its high lipophilicity and ability to cross the blood-brain barrier .

類似化合物との比較

Similar Compounds

Nifedipine: Another 1,4-dihydropyridine calcium channel blocker used to treat high blood pressure and angina.

Amlodipine: A calcium channel blocker used to treat high blood pressure and coronary artery disease.

Uniqueness

Nimodipine is unique in its greater specificity for cerebral arteries compared to other calcium channel blockers . This makes it particularly effective in treating conditions related to cerebral vasospasm and improving neurological outcomes in patients with subarachnoid hemorrhage .

特性

CAS番号 |

85677-99-2 |

|---|---|

分子式 |

C17H14N2O7 |

分子量 |

358.3 g/mol |

IUPAC名 |

2-hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |

InChI |

InChI=1S/C17H14N2O7/c1-9-13(16(21)25-6-5-20)14(15-12(18-9)8-26-17(15)22)10-3-2-4-11(7-10)19(23)24/h2-4,7,20H,5-6,8H2,1H3 |

InChIキー |

IZYXCJVHSFKXPJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。